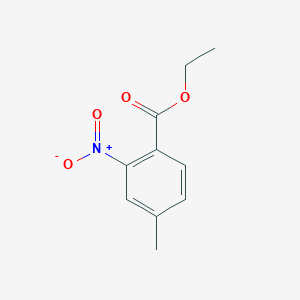

Ethyl 4-methyl-2-nitrobenzoate

Description

Significance of Substituted Benzoate (B1203000) Esters in Chemical Research

Substituted benzoate esters are a class of organic compounds that serve as crucial intermediates and precursors in a wide array of chemical syntheses. Their utility stems from the reactivity of the ester functional group and the diverse functionalities that can be introduced onto the aromatic ring. These compounds are foundational in the production of pharmaceuticals, agrochemicals, dyes, and polymers.

The ester group itself can undergo various transformations, such as hydrolysis to carboxylic acids, reduction to alcohols, and reaction with Grignard reagents to form tertiary alcohols. The substituents on the benzene (B151609) ring, in turn, influence the reactivity of the ester and the ring itself, and can be manipulated to build complex molecular architectures. For instance, the position and nature of these substituents can direct further electrophilic aromatic substitution reactions.

Overview of Nitroaromatic Compounds in Synthetic Methodologies

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO2) attached to an aromatic ring, are of immense importance in organic synthesis. scispace.com Historically significant as precursors for explosives and dyes, their role has expanded considerably, and they are now recognized as valuable reagents for creating complex target molecules. scispace.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. numberanalytics.com

This electronic property is pivotal in many synthetic strategies. Furthermore, the nitro group itself is a versatile functional group that can be readily transformed into a variety of other functionalities. scispace.com Common transformations include reduction to amines, which are themselves key intermediates in the synthesis of numerous pharmaceuticals and materials. numberanalytics.comresearchgate.net The synthesis of nitroaromatic compounds is typically achieved through nitration reactions, which have been extensively studied and refined over the years. researchgate.net

Research Gaps and Future Directions in the Study of Ethyl 4-methyl-2-nitrobenzoate

While the broader classes of substituted benzoate esters and nitroaromatic compounds are well-studied, specific research on this compound is less extensive. Much of the available information is in the context of its use as an intermediate in larger synthetic sequences or as part of broader studies on related compounds.

Future research could focus on several key areas:

Development of Novel Synthetic Routes: Exploring more efficient, environmentally friendly, and cost-effective methods for the synthesis of this compound would be a valuable endeavor. This could involve investigating new catalysts or reaction conditions.

Exploration of its Reactivity: A systematic study of the reactivity of this compound, particularly in reactions that take advantage of its unique substitution pattern, could uncover novel synthetic applications.

Application in Medicinal Chemistry: Given that nitroaromatic compounds and benzoate esters are common motifs in pharmaceuticals, investigating the potential biological activity of derivatives of this compound could be a promising avenue for drug discovery.

Materials Science Applications: The structural features of this compound might lend themselves to the development of new materials, such as polymers or liquid crystals. Research into these potential applications is currently limited.

A deeper understanding of the fundamental chemistry and potential applications of this compound will likely lead to new innovations in both academic and industrial research.

Physicochemical Properties of this compound

The physicochemical properties of this compound are influenced by its constituent functional groups: the ethyl ester, the methyl group, and the nitro group, all attached to a benzene ring.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

Data sourced from PubChem.

The presence of the polar nitro and ester groups suggests that the molecule will have a significant dipole moment. The aromatic ring and the ethyl and methyl groups contribute to its lipophilicity. Consequently, it is expected to have moderate solubility in common organic solvents.

Synthesis and Reactions

The synthesis of substituted nitrobenzoates can be achieved through several routes. One common method is the nitration of the corresponding ethyl methylbenzoate. For example, the nitration of methyl benzoate using a mixture of concentrated nitric and sulfuric acids is a well-established procedure for producing methyl m-nitrobenzoate. orgsyn.org A similar approach could likely be adapted for the synthesis of this compound.

Another general method for synthesizing benzoate esters is the Fischer esterification of the corresponding benzoic acid with an alcohol in the presence of an acid catalyst. scirp.org Therefore, this compound could be prepared by the esterification of 4-methyl-2-nitrobenzoic acid with ethanol (B145695). The synthesis of 2-methyl-4-nitrobenzoic acid has been reported, involving the oxidation of 4-nitro-o-xylene. chemicalbook.com

The reactions of this compound would be characteristic of its functional groups. The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of many biologically active molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid or reacted with other nucleophiles. msu.edu

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

ethyl 4-methyl-2-nitrobenzoate |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)6-9(8)11(13)14/h4-6H,3H2,1-2H3 |

InChI Key |

GWWHFCHRHBNUET-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Ethyl 4 Methyl 2 Nitrobenzoate

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is a pivotal transformation in organic synthesis, often leading to the formation of valuable amino derivatives. thieme-connect.com

Selective Reduction to Amino Derivatives

The selective reduction of the nitro group in aromatic compounds to their corresponding anilines is a fundamental process in organic chemistry. thieme-connect.comnsf.gov This transformation can be achieved using various reducing agents, with a focus on chemoselectivity to avoid the reduction of other functional groups present in the molecule. rsc.org For instance, methods have been developed for the selective reduction of aryl nitro groups on a solid support, which can be advantageous for purification and process efficiency. grafiati.com

In the context of nitrobenzoates, the reduction of the nitro group to an amine is a well-established reaction. For example, the reduction of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) can be accomplished with high yield. rsc.org Similarly, the reduction of various nitroarenes to their corresponding anilines has been demonstrated with excellent chemoselectivity, even in the presence of other reducible functionalities like esters. rsc.orgrsc.org This high degree of selectivity is crucial when dealing with multifunctional molecules like Ethyl 4-methyl-2-nitrobenzoate.

Investigation of Reducing Agents and Reaction Conditions (e.g., Indium-Mediated Reduction)

A variety of reducing agents and reaction conditions have been explored for the reduction of nitroaromatic compounds. Traditional methods often involve catalytic hydrogenation or the use of metals like iron, zinc, or tin. nsf.govrsc.org However, these can sometimes lead to heterogeneous mixtures that are difficult to work with. nsf.gov

More recently, indium has emerged as a reducing agent of interest, particularly for its ability to mediate reactions in aqueous media, which is environmentally advantageous. mdma.chorgsyn.org Indium, in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695), has been successfully used for the selective reduction of aromatic nitro compounds to their corresponding amines. mdma.chorgsyn.orgresearchgate.net This method has shown good yields and tolerance for various functional groups, including esters. orgsyn.org While indium has proven effective, comparisons with other metals like zinc have shown that for some nitroaromatic reductions, zinc can perform equally well and is a more cost-effective option. unifi.it

Other notable reducing systems include:

Gallium metal: Used for the rapid reduction of nitroaromatics under aerobic conditions. nsf.gov

Iron(III) catalyst with triethoxysilane: This system demonstrates high chemoselectivity for the reduction of nitro groups over other functionalities like esters and ketones. rsc.orgrsc.org

Sodium borohydride (B1222165) with a Ni@N-C catalyst: This has been used for the selective reduction of nitro-containing arenes at room temperature. researchgate.net

Hydrazine glyoxylate (B1226380) with zinc or magnesium powder: This reagent selectively reduces aromatic nitro groups at room temperature. researchgate.net

Below is a table summarizing various reducing systems and their effectiveness:

| Reducing Agent/System | Substrate Example | Product | Yield | Reference |

| Indium/NH4Cl in aq. EtOH | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | Good | orgsyn.org |

| Gallium metal | Nitroindoles | Aminoindoles | Good | nsf.gov |

| Iron(III) catalyst/HSi(OEt)3 | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | 98% | rsc.org |

| NaBH4/Ni@N-C catalyst | 2-(diethylamino)ethyl 4-nitrobenzoate | 2-(diethylamino)ethyl 4-aminobenzoate | - | researchgate.net |

| Hydrazine glyoxylate/Zn or Mg | Aromatic nitro compounds | Aromatic amines | Good | researchgate.net |

| Electrocatalytic reduction with phosphotungstic acid | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | >99% selectivity, 96% conversion | acs.org |

Mechanistic Pathways of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that can proceed through several intermediate species. nih.gov The generally accepted mechanism, first proposed by Haber, involves a stepwise reduction. rsc.org

The two primary pathways are:

Direct Route: The nitro group is reduced to a nitroso group, which is then further reduced to a hydroxylamino intermediate. Finally, the hydroxylamino group is reduced to the amine. rsc.orgnih.govacs.org The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group, making the nitroso compound difficult to detect. nih.gov

Condensation Route: This pathway involves the reaction of intermediates. For example, the nitroso intermediate can react with the hydroxylamine (B1172632) to form an azoxy compound, which can then be further reduced to an azo compound, a hydrazo compound, and finally the amine. acs.orgorientjchem.org

The specific pathway and the stability of intermediates can be influenced by the reaction conditions, the catalyst used, and the structure of the nitroaromatic compound. rsc.orgorientjchem.org For instance, in electrochemical reductions, the formation of azoxybenzene (B3421426) from the reaction of nitrosobenzene (B162901) and phenylhydroxylamine is a possible side reaction. acs.org

Nucleophilic Reactivity of this compound

The presence of the electron-withdrawing nitro group and the ester functionality makes this compound susceptible to nucleophilic attack at two primary sites: the carbonyl carbon of the ester and the aromatic ring.

Susceptibility to Nucleophilic Substitution at the Carbonyl Center

The carbonyl carbon of an ester is electrophilic and can be attacked by nucleophiles. The reactivity of this center is enhanced by the presence of electron-withdrawing groups on the aromatic ring, such as the nitro group in this compound. solubilityofthings.com This increased electrophilicity makes the carbonyl carbon a prime target for nucleophilic acyl substitution.

Common reactions at the ester's carbonyl center include:

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid (4-methyl-2-nitrobenzoic acid) and ethanol.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethyl group for the new alkyl group of the alcohol. libretexts.org

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or an amine can convert the ester to the corresponding amide.

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce a tertiary alcohol. The reaction proceeds through a ketone intermediate which then reacts with the second equivalent of the Grignard reagent. libretexts.org

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol (in this case, (4-methyl-2-nitrophenyl)methanol). libretexts.org

The general mechanism for nucleophilic acyl substitution involves the attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide leaving group to form the new carbonyl compound.

Aromatic Nucleophilic Substitution Pathways

Aromatic nucleophilic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. acs.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.

For instance, in related compounds like ethyl 2-bromo-4-nitrobenzoate, the bromine atom is readily displaced by nucleophiles due to the activating effect of the ortho-nitro group. Similarly, studies on other nitro-substituted aromatic compounds have shown that the nitro group itself can sometimes be displaced by nucleophiles, particularly in heterocyclic systems. rsc.org

Information regarding "this compound" is currently unavailable in the searched scientific literature.

Following a comprehensive search for scholarly articles and research data concerning the chemical reactivity and derivatization of the specific compound This compound , it has been determined that there is insufficient information to fulfill the requirements of the requested article outline.

Extensive queries aimed at identifying the use of this compound as a precursor for the synthesis of novel heterocyclic systems, such as azetidinone and thiazole (B1198619) derivatives, or its application in forming complex polyfunctionalized molecules did not yield relevant results. The search results frequently identified studies related to different isomers, such as:

Ethyl 4-nitrobenzoate

Methyl 2-nitrobenzoate (B253500)

Ethyl 4-amino-2-nitrobenzoate

4-Methyl-3-nitrobenzoic acid

The reactivity of a substituted benzene (B151609) ring is highly dependent on the precise location of its functional groups due to differing electronic and steric effects. Therefore, extrapolating data from other isomers to describe the chemical behavior of this compound would be scientifically inaccurate and speculative.

Given the strict requirement for scientifically accurate and verifiable information that adheres solely to the provided outline for this compound, it is not possible to generate the requested article at this time.

Advanced Spectroscopic and Computational Characterization in Research of Substituted Nitrobenzoate Esters

Molecular Structure Elucidation Techniques (Methodological Focus)

The determination of the precise molecular structure of Ethyl 4-methyl-2-nitrobenzoate relies on a combination of powerful spectroscopic techniques. Each method provides unique and complementary information, which, when pieced together, reveals a complete structural picture.

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Functional Group Analysis

Vibrational spectroscopy is a cornerstone in the identification of functional groups within a molecule. By measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (FT-Raman), specific vibrational modes corresponding to different bonds can be identified. For this compound, these techniques are instrumental in confirming the presence of its key chemical moieties.

The analysis of related nitrobenzoate compounds provides a framework for interpreting the spectra of this compound. For instance, the FT-IR spectrum of the closely related compound Ethyl 4-nitrobenzoate (B1230335) shows characteristic absorption bands that are anticipated to be present, with slight shifts, in the target molecule. The primary vibrational modes include the strong carbonyl (C=O) stretch of the ester group, the asymmetric and symmetric stretches of the nitro (NO₂) group, and various vibrations associated with the aromatic ring and the ethyl group.

Interactive Data Table: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| C=O Stretch (Ester) | 1715 - 1730 | A strong, sharp absorption band characteristic of the ester carbonyl group. |

| NO₂ Asymmetric Stretch | 1520 - 1540 | A strong absorption band resulting from the asymmetric stretching of the N-O bonds. |

| NO₂ Symmetric Stretch | 1340 - 1355 | A strong absorption band from the symmetric stretching of the N-O bonds. |

| C-O Stretch (Ester) | 1270 - 1290 | Stretching vibration of the C-O single bond in the ester functionality. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching vibrations of the C-H bonds in the ethyl and methyl groups. |

Note: The data presented are based on characteristic infrared absorption frequencies for the functional groups present in the molecule and data from analogous compounds. Specific experimental values for this compound are required for definitive assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl ester protons, and the methyl group protons on the ring. The ethyl group typically presents as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a pattern dictated by spin-spin coupling. The aromatic protons will appear as multiplets, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

The ¹³C NMR spectrum provides complementary data, with distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and methyl groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| Ethyl | -CH₂- | ~4.4 | ~62 | Quartet (q) |

| Ethyl | -CH₃ | ~1.4 | ~14 | Triplet (t) |

| Ring Methyl | -CH₃ | ~2.5 | ~21 | Singlet (s) |

| Aromatic | Ar-H | 7.5 - 8.0 | 125 - 150 | Multiplets (m) |

| Ester | C=O | - | ~165 | - |

Note: These are predicted chemical shift values based on analogous structures. Experimental data is necessary for precise structural confirmation.

Mass Spectrometry (GC/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS), often coupled with Gas Chromatography (GC), is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight (209.20 g/mol ).

The fragmentation of benzoate (B1203000) esters is well-characterized. A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃, mass 45) to form a stable acylium ion. Other significant fragments can arise from the loss of an ethylene molecule (mass 28) via a McLafferty rearrangement, or the loss of the entire ethyl group (•CH₂CH₃, mass 29). The presence of the nitro and methyl groups on the aromatic ring will further influence the fragmentation, leading to a unique mass spectrum that serves as a molecular fingerprint.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 209 | [C₁₀H₁₁NO₄]⁺ | Molecular Ion (M⁺) |

| 180 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 164 | [M - OC₂H₅]⁺ | Loss of the ethoxy group, forming the 4-methyl-2-nitrobenzoyl cation |

| 136 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide from the benzoyl cation |

| 118 | [C₇H₆O₂]⁺ | Possible fragment after loss of nitro and ethyl groups |

Note: This table represents potential fragmentation pathways. The relative abundance of each fragment would be determined from an experimental mass spectrum.

X-ray Diffraction Analysis of Crystalline Forms

While spectroscopic methods reveal the molecular structure, X-ray diffraction (XRD) provides definitive information about the arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can have significantly different physical properties. While no specific polymorphism studies on this compound are publicly available, research on analogous molecules, such as other substituted nitrobenzoates, suggests that the potential for polymorphism exists due to the interplay of various intermolecular forces. Crystal engineering studies would aim to control the crystallization process to isolate and characterize different potential polymorphs.

Computational Chemistry Approaches for this compound

Computational chemistry provides powerful tools for investigating the properties of molecules at the atomic level, offering insights that complement experimental data. For substituted nitrobenzoate esters like this compound, these theoretical methods are invaluable for understanding molecular structure, reactivity, and energetic properties. By simulating molecular behavior, researchers can predict characteristics that are difficult or time-consuming to measure in a laboratory setting.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules. DFT calculations, often utilizing functionals like B3LYP combined with basis sets such as 6-311G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule's lowest energy conformation. materialsciencejournal.orgnih.gov

The electronic structure, which governs the chemical behavior of the molecule, is also elucidated through DFT. This includes the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds. For this compound, DFT calculations would reveal the electronic influence of the nitro, methyl, and ethyl ester groups on the benzene ring.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents expected values based on DFT calculations performed on analogous molecules. The actual experimental values may vary.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (aromatic) | ~1.39 Å |

| C-N (nitro) | ~1.47 Å | |

| N-O (nitro) | ~1.22 Å | |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angles | C-C-C (aromatic) | ~120° |

| O-N-O (nitro) | ~125° | |

| C-C=O (ester) | ~124° | |

| Dihedral Angles | C-C-N-O | Defines the twist of the nitro group relative to the ring |

| C-C-C=O | Defines the orientation of the ester group relative to the ring |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE).

A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov In molecules like this compound, the distribution of HOMO and LUMO is typically spread across the π-conjugated system of the nitrobenzene moiety. Time-dependent DFT (TD-DFT) is often used to calculate these orbital energies. materialsciencejournal.org The energy gap is a critical parameter for predicting the stability and reactivity of the molecule.

Table 2: Illustrative Frontier Orbital Energies for this compound Values are hypothetical, based on typical results from DFT/B3LYP calculations for similar aromatic nitro compounds.

| Parameter | Energy (eV) |

| EHOMO | -7.25 |

| ELUMO | -2.80 |

| Energy Gap (ΔE) | 4.45 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the molecule's surface using a color spectrum.

Red and Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the nitro and carbonyl groups.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are favorable for nucleophilic attack. Positive regions are typically found around the hydrogen atoms of the methyl and ethyl groups, as well as the aromatic ring.

The MEP map provides a clear visual guide to the reactive behavior and intermolecular interaction sites of the molecule.

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). researchgate.net These parameters are calculated using the energies of the HOMO and LUMO.

Fukui Functions: These functions are used to describe the reactivity of specific atomic sites within a molecule, identifying which parts are more susceptible to nucleophilic, electrophilic, or radical attack.

Polarizability: This describes the molecule's ability to form an induced dipole moment when subjected to an external electric field, influencing its intermolecular interactions.

Intramolecular Charge Transfer (ICT): In molecules with both electron-donating (like the methyl group) and electron-withdrawing groups (like the nitro and ester groups), ICT can occur upon electronic excitation. researchgate.net This phenomenon is crucial for understanding the photophysical properties of the compound.

Table 3: Calculated Global Reactivity Descriptors (Illustrative) Based on the illustrative HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Definition | Value |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 7.25 eV |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | 2.80 eV |

| Electronegativity (χ) | χ = (I+A)/2 | The power of an atom to attract electrons. | 5.025 eV |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution. | 2.225 eV |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness. | 0.449 eV⁻¹ |

| Electrophilicity Index (ω) | ω = χ²/2η | A measure of electrophilic power. | 5.66 eV |

Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to supramolecular chemistry and determine how molecules are arranged in the solid state. mdpi.comresearchgate.net NCI analysis, often visualized using an NCIPLOT program, identifies these weak interactions based on the electron density and its derivatives. researchgate.net

In a crystal structure of this compound, various NCI interactions would be expected to stabilize the lattice. These could include weak C-H···O hydrogen bonds between the hydrogen atoms of the methyl or ethyl groups and the oxygen atoms of the nitro or carbonyl groups on adjacent molecules. The analysis of these interactions is crucial for understanding crystal packing and polymorphism. rsc.org

Thermochemical Calculations and Enthalpy of Formation

Computational methods can be used to predict the thermochemical properties of a molecule, such as its standard enthalpy of formation (ΔfH°). This value represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.

These calculations are often performed using high-level theoretical methods and can be compared with experimental values obtained from techniques like combustion calorimetry. researchgate.netrsc.org For a molecule like this compound, where experimental data may be limited, theoretical calculations provide a reliable estimate of its thermodynamic stability. The calculated enthalpy of formation is a key piece of data for understanding the energetics of reactions involving the compound.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing a theoretical basis for interpreting experimental data. Density Functional Theory (DFT) has become a primary method for these predictions due to its balance of accuracy and computational cost. researchgate.net

Vibrational Frequencies: Theoretical vibrational analysis is crucial for assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can correlate computed values with observed spectral bands. For substituted nitrobenzenes, specific vibrational modes are of interest:

NO₂ Group Vibrations: The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations in substituted benzenes generally appear in the 3000-3100 cm⁻¹ region. scirp.org

Ring Vibrations: The benzene ring itself has characteristic vibrational modes that are sensitive to substitution patterns.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict these frequencies. scirp.orgnih.gov However, calculated harmonic frequencies are often higher than experimental ones due to the neglect of anharmonicity and the use of finite basis sets. scirp.org To correct for this, scaling factors are commonly applied to the computed frequencies, which can significantly improve the agreement with experimental data, often achieving a root mean square (RMS) error of less than 20 cm⁻¹. scirp.orgnih.gov The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode. mdpi.com

Table 1: Comparison of Experimental vs. Scaled Theoretical Vibrational Frequencies for a Related Compound (4-Methyl-3-nitrobenzoic acid) Data modeled after typical results from DFT calculations.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-311++G) (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3090 | 3095 | Aromatic C-H stretch |

| ν(C=O) | 1695 | 1701 | Carbonyl stretch |

| νₐₛ(NO₂) | 1530 | 1535 | Asymmetric NO₂ stretch |

| νₛ(NO₂) | 1350 | 1354 | Symmetric NO₂ stretch |

NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of computational methods. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is widely used for this purpose. Calculations can predict the ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation. For substituted benzoates, the chemical shifts of aromatic protons and carbons are highly dependent on the nature and position of the substituents. The electron-withdrawing nitro group and the electron-donating methyl group in this compound would have distinct and predictable effects on the shielding of nearby nuclei. For instance, protons ortho to a nitro group experience significant deshielding and a downfield shift in the ¹H NMR spectrum. wisc.edu Comparing the theoretically predicted shifts with experimental values helps confirm the molecular structure and assign specific resonances. mdpi.com

Quantum Chemical Calculations of Intermolecular Interactions

Quantum chemical calculations are instrumental in understanding the non-covalent interactions that govern the behavior of molecules in condensed phases. For this compound, these calculations can reveal how molecules interact with each other or with solvent molecules.

Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize these interactions. mdpi.com

QTAIM Analysis: This method analyzes the electron density topology to identify bond critical points (BCPs) between atoms. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between strong covalent bonds and weaker non-covalent interactions like hydrogen bonds or van der Waals forces. mdpi.com

NBO Analysis: NBO analysis provides insight into charge transfer and stabilizing interactions between molecules. It examines the interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction energy (E²) between a lone pair on an oxygen atom of one molecule and an anti-bonding orbital (e.g., σ*) of a C-H bond on another can quantify the strength of a hydrogen bond-like interaction. mdpi.com

These calculations can model the formation of dimers or larger clusters, elucidating the preferred orientations and binding energies. For a molecule like this compound, this could involve interactions between the nitro group of one molecule and the aromatic ring of another, or hydrogen bonding with protic solvents.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling provides a molecular-level understanding of reaction pathways, transition states, and reaction rates, which is often difficult to obtain through experiments alone. For esters like this compound, this is particularly useful for studying reactions such as hydrolysis or aminolysis. semanticscholar.orgacs.org

Reaction Pathway Analysis: DFT calculations are used to map the potential energy surface of a reaction. This involves locating the geometries of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. researchgate.netfrontiersin.org For example, in the study of ester hydrolysis, computations can model the nucleophilic attack of a hydroxide ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group. semanticscholar.org

Kinetic Parameter Estimation: By applying Transition State Theory (TST), the calculated activation energies can be used to estimate reaction rate constants. frontiersin.org Computational studies can explore how substituents on the benzoate ring affect these energy barriers. For instance, the electron-withdrawing nitro group in this compound is expected to stabilize the transition state in nucleophilic substitution reactions, thereby increasing the reaction rate compared to an unsubstituted ester. solubilityofthings.com Kinetic models can be developed that predict system behavior under various process conditions, which is crucial for assessing the safety and efficiency of chemical processes like nitration. researchgate.net

Table 2: Computationally Derived Kinetic Parameters for a Model Reaction Illustrative data for a hypothetical nucleophilic substitution reaction of a substituted benzoate ester.

| Parameter | Calculated Value | Description |

|---|---|---|

| ΔG‡ (Activation Free Energy) | 15.5 kcal/mol | The free energy barrier for the rate-limiting step. |

| ΔH‡ (Activation Enthalpy) | 14.8 kcal/mol | The enthalpy change required to reach the transition state. |

| k (Rate Constant) at 298 K | 1.2 x 10⁻³ s⁻¹ | Theoretical reaction rate constant calculated via TST. |

By integrating these computational approaches, researchers can build a comprehensive model of the chemical and physical properties of this compound, from its spectroscopic signature to its reactivity.

Advanced Applications and Research Significance

Ethyl 4-methyl-2-nitrobenzoate as a Key Intermediate in Organic Synthesis

The utility of this compound in organic synthesis stems from the reactivity of its functional groups, which allow for diverse chemical transformations. Nitrobenzoate esters are recognized as important precursors and building blocks in the chemical-pharmaceutical industry scirp.org.

The nitrobenzoate scaffold is a crucial component in the synthesis of various pharmaceutical agents. While direct examples for this compound are specific to derivative studies, related nitrobenzoate compounds serve as vital pharmaceutical intermediates. For instance, the closely related compound 2-methyl-4-nitrobenzoic acid is an important chemical intermediate for synthesizing the V2 receptor antagonist, Tolvaptan google.com. Similarly, other isomers like Ethyl 4-nitrobenzoate (B1230335) are established semi-products in the creation of local anesthetics such as benzocaine scirp.org. The strategic placement of the nitro, methyl, and ethyl ester groups on the benzene (B151609) ring provides a versatile platform for constructing complex molecules, making compounds like this compound valuable in the drug discovery pipeline.

Nitroaromatic compounds are foundational in the development of various industrial chemicals, including agrochemicals. Intermediates such as Methyl 2-bromo-4-nitrobenzoate, which shares the core nitrobenzoate structure, are utilized in the synthesis of agrochemical compounds nbinno.com. This indicates the potential of the nitrobenzoate class, including this compound, to serve as a building block for creating new molecules aimed at agricultural applications. The reactivity of the aromatic ring, modulated by the nitro and ester groups, allows for its incorporation into larger, more complex structures designed for specific agrochemical functions.

Design and Synthesis of Biologically Active Derivatives

The core structure of this compound is a valuable scaffold for designing and synthesizing novel, biologically active derivatives. The nitro group, in particular, is a well-known pharmacophore that can confer or enhance a wide spectrum of biological activities, including antimicrobial and antineoplastic effects nih.gov.

Nitro-containing molecules are a cornerstone in the treatment of various infections nih.govencyclopedia.pub. Aromatic nitro derivatives, specifically, have shown a notable ability to inhibit strains of Mycobacterium tuberculosis nih.gov. Research into derivatives of the ethyl benzoate (B1203000) structure has yielded promising antibacterial agents. One such derivative, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has demonstrated antibacterial properties against significant pathogens like Pseudomonas aeruginosa and Escherichia coli nih.gov. The mechanism of action for many nitro compounds involves their reduction within the cell to produce toxic intermediates that can damage DNA, leading to cell death encyclopedia.pub. This field of research highlights the potential of using this compound as a starting material for developing new classes of antibiotics to combat drug-resistant bacteria.

Table 1: Antimicrobial Activity of a Key Ethyl Benzoate Derivative

| Compound Name | Target Organisms | Noted Activity |

| Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) | Pseudomonas aeruginosa, Escherichia coli | Demonstrates significant antibacterial properties nih.gov. |

The nitro group is a functional moiety present in a range of molecules investigated for antineoplastic activity nih.gov. While specific anticancer derivatives of this compound are a subject for future research, the broader class of nitro compounds is actively studied in oncology. The general approach involves leveraging the chemical properties of the nitro group, such as its strong electron-withdrawing nature, to design molecules that can interact with biological targets relevant to cancer pathways nih.gov. The synthesis of novel derivatives from accessible intermediates like this compound is a key strategy in the ongoing search for more effective cancer therapies.

A critical area of research is the development of enzyme inhibitors for therapeutic purposes. Acetyl-CoA carboxylase (ACC), an enzyme essential for fatty acid synthesis in bacteria, is a validated target for novel antibacterial agents nih.govmdpi.com. The derivative Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) has been identified as an inhibitor of Biotin Carboxylase (BC), which is a component of the ACC complex nih.gov.

The inhibition mechanism of SABA1 is noteworthy for being atypical. Unlike many other known inhibitors that target the ATP-binding site of the enzyme, SABA1 binds to the biotin-binding site in the presence of ADP nih.gov. This distinct mechanism presents a new avenue for developing antibiotics that could circumvent existing resistance pathways. The study of such derivatives underscores the importance of the ethyl benzoate scaffold in designing targeted enzyme inhibitors.

Table 2: Enzyme Inhibition Profile of a Key Ethyl Benzoate Derivative

| Inhibitor | Target Enzyme | Inhibition Mechanism | Significance |

| Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) | Biotin Carboxylase (BC) | Binds to the biotin-binding site in the presence of ADP, exhibiting an atypical mechanism nih.gov. | Represents a potential new class of antibiotics targeting fatty acid synthesis nih.gov. |

Research on this compound in Advanced Applications Remains Limited

Despite the growing interest in novel organic materials for electronic applications, a comprehensive review of scientific literature reveals a significant gap in the research concerning the advanced applications of this compound. Specifically, detailed investigations into its role in materials science and its photophysical properties for organic electronic devices are not publicly available.

This compound, a distinct chemical compound, has not been the subject of published research exploring its potential in the key areas of organic electronics. As a result, there is no available data on its charge transport properties, which are crucial for its performance in devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). The mobility of charge carriers, a fundamental parameter in these applications, remains uncharacterized for this material.

Similarly, the luminescence characteristics of this compound have not been documented in scientific literature. Understanding a material's ability to emit light upon excitation is fundamental for its use in organic light-emitting diodes (OLEDs). Without studies on its photoluminescence or electroluminescence, its potential for optoelectronic applications cannot be assessed.

Furthermore, theoretical predictions of its suitability for use in OLEDs and OSCs are also absent from published research. Computational studies, which often precede experimental work, provide valuable insights into a molecule's electronic structure, energy levels (such as HOMO and LUMO), and other parameters that determine its viability in electronic devices. The absence of such theoretical modeling for this compound means that its potential in these advanced applications is entirely speculative at this time.

Green Chemistry Principles in the Research of Ethyl 4 Methyl 2 Nitrobenzoate

Development of Sustainable Synthetic Routes

Sustainable synthetic routes focus on minimizing waste, using renewable resources, and employing catalytic methods to improve efficiency. For nitroaromatic esters, this often involves moving away from traditional methods that use stoichiometric amounts of strong, corrosive acids.

Recent research on the synthesis of the related compound, ethyl 4-nitrobenzoate (B1230335), highlights several green chemistry approaches. One such method is the use of heterogeneous catalysts, like natural zeolites, which can be easily recovered and reused. scirp.orgresearchgate.net Studies have demonstrated the efficacy of ultradispersed natural zeolite catalysts (H-CL, H-MOR, H-HEU-M, H-PHI) in the solvent-free esterification of 4-nitrobenzoic acid with ethanol (B145695). scirp.orgresearchgate.net These reactions, conducted under an argon atmosphere, show significant conversion rates and high selectivity for the desired ester product. scirp.orgresearchgate.net

Another sustainable approach involves the use of alternative energy sources to drive the reaction. Microwave irradiation and ultrasound have been successfully employed in the synthesis of ethyl 4-nitrobenzoate, often in conjunction with zeolite catalysts. scirp.orgresearchgate.net These methods can lead to shorter reaction times and increased product yields compared to conventional heating. scirp.orgresearchgate.net

A patent for the synthesis of 2-methyl-4-nitrobenzoic acid, the likely precursor to Ethyl 4-methyl-2-nitrobenzoate, describes a greener oxidation method. This process uses dilute nitric acid as the oxidant to convert 4-nitro-o-xylene, which is a more environmentally friendly alternative to traditional heavy metal oxidants like potassium permanganate (B83412) or potassium dichromate. google.com This indicates a move towards more sustainable routes for producing the key intermediates required for the synthesis of this compound.

Table 1: Comparison of Catalytic Methods for the Synthesis of Ethyl 4-nitrobenzoate

| Catalyst System | Reaction Conditions | Conversion of 4-NBA (%) | Yield of Ethyl 4-nitrobenzoate (%) | Selectivity (%) |

| Initial Micrometric Zeolites | ||||

| H-HEU-M | 80°C, 6h, Argon | 45-49 | ~44 | 89.5 |

| H-MOR | 80°C, 6h, Argon | 45-49 | ~42 | 86.5 |

| H-CL | 80°C, 6h, Argon | 45-49 | ~32 | 65.0 |

| Ultradispersed Zeolites | ||||

| H-HEU-M | 80°C, 6h, Argon | 55-59 | ~57 | 96.5 |

| H-MOR | 80°C, 6h, Argon | 55-59 | ~55 | 93.3 |

| H-CL | 80°C, 6h, Argon | 55-59 | ~55 | 94.1 |

| Ultradispersed Zeolites with Microwave | ||||

| H-HEU-M + MW | 80°C, 2h, Argon | 70 | 67 | >90 |

| H-MOR + MW | 80°C, 2h, Argon | 70 | 67 | >90 |

Data extrapolated from studies on the synthesis of ethyl 4-nitrobenzoate. scirp.orgresearchgate.net

Waste Minimization and By-product Management

A core principle of green chemistry is the minimization of waste. Traditional esterification reactions often generate significant amounts of waste, particularly from the use of strong acid catalysts like sulfuric acid, which require neutralization and disposal. scirp.org

The use of solid, reusable catalysts such as zeolites in the synthesis of similar compounds directly addresses this issue by reducing the generation of salt waste. scirp.orgresearchgate.net Furthermore, developing solvent-free reaction conditions, as demonstrated in the zeolite-catalyzed synthesis of ethyl 4-nitrobenzoate, eliminates the need for potentially hazardous organic solvents and the associated waste streams from their recovery and disposal. scirp.orgresearchgate.net

In the synthesis of the precursor 2-methyl-4-nitrobenzoic acid, the use of dilute nitric acid as an oxidant is a significant improvement over methods employing potassium permanganate or potassium dichromate, which result in the formation of heavy metal-containing waste that is difficult and costly to remediate. google.com

The primary by-product of the esterification reaction is water. In conventional processes, the removal of this water is often necessary to drive the reaction to completion. However, in some greener approaches, such as those employing certain catalytic systems, the reaction can proceed efficiently even in the presence of the water by-product, simplifying the process and reducing the energy required for its removal. In some cases, minor by-products such as diethyl ether can be formed from the dehydration of ethanol, particularly at higher temperatures. scirp.org

Energy Efficiency in Chemical Transformations

Improving energy efficiency is another key goal of green chemistry. This can be achieved by designing reactions that can be conducted at ambient temperature and pressure, or by using alternative energy sources that are more efficient than conventional heating.

The application of microwave irradiation and ultrasound in the synthesis of ethyl 4-nitrobenzoate has been shown to significantly reduce reaction times and, in some cases, reaction temperatures, leading to lower energy consumption. scirp.orgresearchgate.net For instance, microwave-assisted synthesis of ethyl 4-nitrobenzoate with zeolite catalysts was completed in 2 hours, compared to 6 hours for the conventional heating method, while achieving higher yields. scirp.orgresearchgate.net

Table 2: Energy Input and Reaction Time for Ethyl 4-nitrobenzoate Synthesis

| Method | Reaction Time | Energy Input |

| Conventional Heating with Zeolite Catalysts | 6 hours | High |

| Microwave Irradiation with Zeolite Catalysts | 2 hours | Lower |

| Ultrasound with Zeolite Catalysts | 2 hours | Lower |

Data based on analogous synthesis of ethyl 4-nitrobenzoate. scirp.orgresearchgate.net

Use of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of solvents that are non-toxic, biodegradable, and derived from renewable resources.

In the context of synthesizing this compound, a significant green advancement would be the replacement of traditional volatile organic solvents (VOCs) with more benign alternatives. Research into the synthesis of similar compounds has explored various greener solvents. For instance, a patent for the preparation of alkyl nitrobenzoates describes the use of toluene (B28343) and cyclohexane (B81311) as solvents. prepchem.comgoogle.com While these are still organic solvents, they can be chosen based on their lower toxicity and ease of recycling compared to halogenated solvents. prepchem.comgoogle.com The ideal scenario, as demonstrated in some zeolite-catalyzed syntheses of ethyl 4-nitrobenzoate, is to conduct the reaction under solvent-free conditions, using one of the reactants (in this case, ethanol) as the reaction medium. scirp.orgresearchgate.net

The use of environmentally benign reagents is also crucial. As previously mentioned, the synthesis of the precursor 4-methyl-2-nitrobenzoic acid can be made greener by using dilute nitric acid instead of heavy metal oxidants. google.com For the esterification step, replacing strong mineral acids with solid, recyclable acid catalysts like zeolites or certain polyfluoroalkanesulfonic acids represents a significant improvement in the environmental profile of the synthesis. scirp.orgresearchgate.netprepchem.com

Furthermore, in the broader context of reactions involving nitroaromatic compounds, greener methods for the reduction of the nitro group to an amine have been developed. For example, the reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate (B8803810) has been achieved using indium metal in aqueous ethanol, which is a safer and more environmentally friendly alternative to catalytic hydrogenation with flammable catalysts like palladium on carbon or Raney nickel. orgsyn.org

Table 3: Comparison of Reagents and Solvents in Nitrobenzoate Synthesis

| Reaction Step | Traditional Method | Greener Alternative |

| Oxidation to form 4-methyl-2-nitrobenzoic acid | Potassium permanganate, Potassium dichromate | Dilute nitric acid google.com |

| Esterification to form this compound | Sulfuric acid, Halogenated solvents | Zeolite catalysts, Polyfluoroalkanesulfonic acids, Toluene, Cyclohexane, Solvent-free scirp.orgresearchgate.netprepchem.comgoogle.com |

| Reduction of nitro group | Catalytic hydrogenation (Pd/C, Raney Ni) | Indium in aqueous ethanol orgsyn.org |

Future Perspectives and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis

High-Throughput Screening for Novel Reactivities and Applications

High-throughput screening (HTS) techniques allow for the rapid testing of a large number of compounds for a specific biological activity or chemical property. By incorporating Ethyl 4-methyl-2-nitrobenzoate and its derivatives into HTS libraries, it may be possible to uncover previously unknown applications in areas such as medicinal chemistry, materials science, or catalysis.

Nanoscale and Supramolecular Chemistry Involving Benzoate (B1203000) Esters

The field of nanoscale and supramolecular chemistry explores the self-assembly of molecules into larger, ordered structures. Benzoate esters, with their rigid aromatic core and flexible ester groups, can be designed to participate in such self-assembly processes, leading to the formation of novel nanomaterials with unique optical, electronic, or catalytic properties. Research in this area could lead to the development of new functional materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 4-methyl-2-nitrobenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via nitration of ethyl 4-methylbenzoate using a nitrating mixture (e.g., HNO₃/H₂SO₄). Regioselectivity for the ortho-nitro position is influenced by the electron-donating methyl group. Optimize yields by controlling reaction temperature (0–5°C) and stoichiometry. Post-synthesis purification via flash column chromatography (petroleum ether/EtOAc gradients) ensures high purity . Confirm purity using melting point analysis and thin-layer chromatography (TLC).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the ester carbonyl (~165–170 ppm in ¹³C NMR) and ortho-nitro group (deshielding adjacent protons to ~8.5 ppm in ¹H NMR).

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and ester (1720–1740 cm⁻¹, C=O) functionalities.

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₀H₁₁NO₄ (theoretical 209.20 g/mol) .

Q. How can solvent selection impact the recrystallization of this compound?

- Methodological Answer : Use polar aprotic solvents (e.g., ethyl acetate or acetone) for recrystallization. Slow evaporation at controlled temperatures (20–25°C) promotes high-quality single crystals. Avoid protic solvents (e.g., ethanol) to minimize ester hydrolysis. Monitor crystal growth via polarized light microscopy to assess morphology .

Advanced Research Questions

Q. How can non-merohedral twinning in this compound crystals be addressed during X-ray diffraction analysis?

- Methodological Answer : Non-merohedral twinning requires integration of twin laws (e.g., two-fold rotation) in refinement software like SHELXL. Use the TWIN and BASF commands to model twin domains. Validate with the HKLF5 format for data scaling. For severe cases, combine with the CELL_NOW tool for unit cell parameter optimization .

Q. What strategies are effective for validating hydrogen-bonding patterns in this compound crystals?

- Methodological Answer : Apply graph-set analysis (as per Etter’s formalism) to categorize hydrogen bonds (e.g., D , R₂²(8) motifs). Use software like Mercury or PLATON to calculate bond distances/angles and generate interaction maps. Compare results with the Cambridge Structural Database (CSD) for consistency .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic effects of the nitro group on aromatic ring reactivity. Calculate Fukui indices to identify electrophilic centers. Validate predictions experimentally via kinetic studies (e.g., monitoring substituent displacement rates under varying pH) .

Q. What refinements in SHELXL are critical for handling thermal motion disorder in this compound structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.